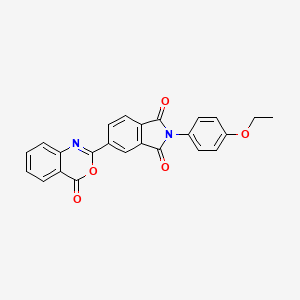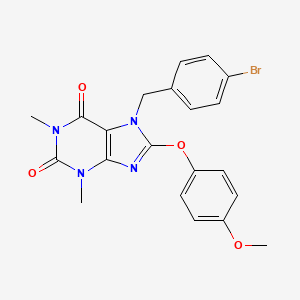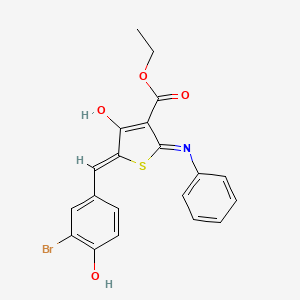![molecular formula C25H23N3O6S2 B11606007 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11606007.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that features a benzothiazole ring and a piperidine sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, which can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding a high percentage of the desired product . The piperidine sulfonyl group is then introduced through a sulfonation reaction, followed by coupling with the benzothiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Applications De Recherche Scientifique
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
- **2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
- **4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-propylbenzenesulfonamide
Uniqueness
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate is unique due to the combination of the benzothiazole ring and the piperidine sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Propriétés
Formule moléculaire |
C25H23N3O6S2 |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H23N3O6S2/c29-25(18-8-14-21(15-9-18)36(32,33)28-16-4-1-5-17-28)34-20-12-10-19(11-13-20)26-24-22-6-2-3-7-23(22)35(30,31)27-24/h2-3,6-15H,1,4-5,16-17H2,(H,26,27) |
Clé InChI |
OEAMHSJYHYPJLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one](/img/structure/B11605927.png)

![2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605948.png)
![ethyl 3-{3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11605954.png)
![[3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B11605960.png)

![2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11605973.png)
![2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11605978.png)

![5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11605992.png)
![N-{4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B11605996.png)
![(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605997.png)
![11-(2-Methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11606013.png)
![3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11606015.png)
